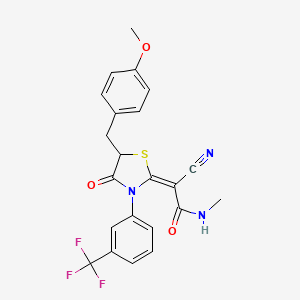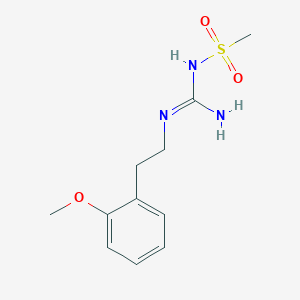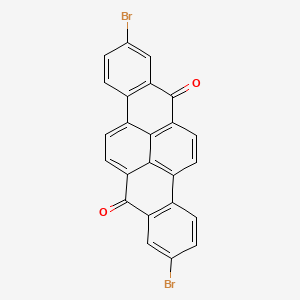
Vat Orange 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vat Orange 1 is an orange-hue synthetic anthraquinone vat dye . It is also known by its CAS Number: 3564-71-4 and has a molecular weight of 490.154 .
Synthesis Analysis
Vat Orange 1 is prepared by the dibromination of Dibenzpyrenequinone, also known as Vat Yellow 4 . A new series of conjugated polymers based on Vat Orange 1 have been prepared by reducing and alkylating the ketone groups into alkoxy groups .
Molecular Structure Analysis
The linear formula of Vat Orange 1 is C24H10Br2O2 .
Chemical Reactions Analysis
Vat Orange 1 has been used in the creation of organic field effect transistors (OFETs). It was found to have natural quinone moieties, making it highly appealing for future investigations in organic electronics applications .
Aplicaciones Científicas De Investigación
- Vat Orange 1, along with its counterparts Vat Orange 3 and Vat Orange 9, has been investigated for its charge transport properties in OFETs . These organic semiconductors exhibit promising characteristics, such as ease of fabrication and low energy processing temperatures, making them suitable for future electronic applications.
- Researchers have explored Vat Orange 1 and Vat Orange 3 (both in their pristine form and as derivatives) for use in organic photovoltaic devices . Their unique properties make them potential candidates for efficient solar cell materials.
- Vat Orange dyes containing quinone moieties, including Vat Orange 1, have attracted attention in the field of energy storage . Their redox properties and processability make them intriguing for applications like supercapacitors and batteries.
- Organic electronics, including Vat Orange-based materials, contribute to the development of flexible displays, smart cards, and other microelectronic devices . Their customizable synthesis processes and compatibility with large-scale production techniques (such as roll-to-roll processing) are revolutionizing electronics technology.
Organic Field Effect Transistors (OFETs)
Organic Photovoltaics (Solar Cells)
Electrochemical Energy Storage
Flexible Displays and Smart Cards
Mecanismo De Acción
Target of Action
Vat Orange 1 is a synthetic anthraquinone vat dye . Its primary targets are textile fibers, particularly cotton and rayon . These fibers have a strong affinity for vat dyes, allowing for effective dyeing and coloration.
Mode of Action
The mode of action of Vat Orange 1 involves a reduction-oxidation process . Initially, Vat Orange 1 is water-insoluble and must be reduced to its soluble form, known as the leuco form, in an alkaline solution of sodium hydrosulfite . This leuco form can then penetrate the fibers. Once inside the fibers, the leuco form is oxidized back to the original insoluble form, effectively trapping the dye within the fiber .
Biochemical Pathways
The biochemical pathways involved in the action of Vat Orange 1 are primarily reduction-oxidation reactions . These reactions transform the dye from its insoluble form to a soluble form that can penetrate the fibers, and then back to an insoluble form that is trapped within the fibers . The result is a strong, fast color that is resistant to washing and light exposure .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of dyes like Vat Orange 1, we can consider it as the process by which the dye is applied, absorbed, distributed in the fibers, and retained over time. The reduction-oxidation process described above plays a crucial role in these stages. The dye’s strong affinity for fibers and its transformation from a soluble to an insoluble form within the fibers contribute to its high retention and resistance to washing .
Action Environment
The action of Vat Orange 1 is influenced by several environmental factors. The pH of the dye bath, for example, must be alkaline for the reduction of the dye to its leuco form . The temperature and duration of dyeing can also affect the depth of color achieved . Additionally, the presence of oxygen is necessary for the re-oxidation of the leuco form back to the insoluble dye within the fibers .
Safety and Hazards
Propiedades
IUPAC Name |
5,16-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2(7),3,5,9,11,13(18),14,16,20(24),21-undecaene-8,19-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H10Br2O2/c25-11-1-3-13-15-5-7-18-22-16(14-4-2-12(26)10-20(14)24(18)28)6-8-17(21(15)22)23(27)19(13)9-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLJXADQTZYMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=CC=C4C5=C(C=C(C=C5)Br)C(=O)C6=C4C3=C2C=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H10Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dibromodibenzo[c,pqr]tetraphene-7,14-dione | |
CAS RN |
3564-71-4 |
Source


|
| Record name | VAT ORANGE 1 (C.I. 59105) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

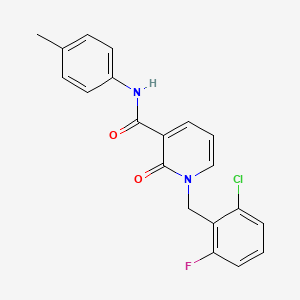
![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)
![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2465909.png)
![4-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465911.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2465912.png)

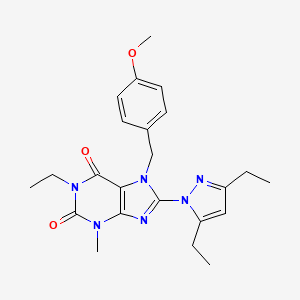

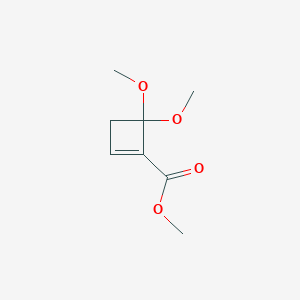
![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)
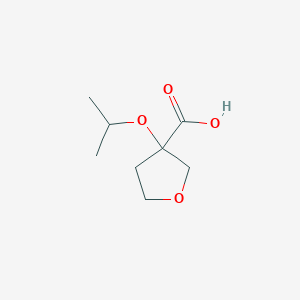
![Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2465921.png)
